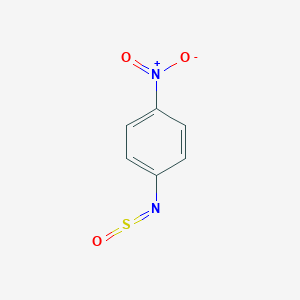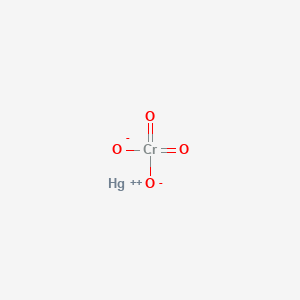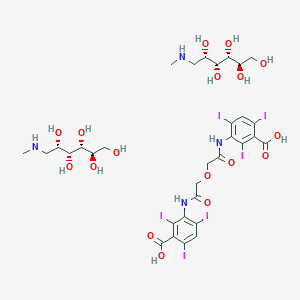
Biligram
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biligram is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through a novel synthesis method.
作用机制
The mechanism of action of Biligram is not fully understood. However, studies have shown that Biligram exerts its effects by modulating various signaling pathways in cells. Biligram has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Biligram has also been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Biligram has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Biligram has also been shown to have antioxidant effects by increasing the expression of antioxidant enzymes. Additionally, Biligram has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
实验室实验的优点和局限性
Biligram has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Biligram is also stable and can be stored for long periods without degradation. However, Biligram has some limitations for lab experiments. It is a relatively new compound, and its safety profile is not fully understood. Additionally, Biligram has not been extensively studied in vivo, and its effects in living organisms are not fully understood.
未来方向
There are several future directions for Biligram research. First, more studies are needed to fully understand the mechanism of action of Biligram. Second, studies are needed to determine the safety profile of Biligram in living organisms. Third, more studies are needed to determine the efficacy of Biligram in various disease models. Fourth, studies are needed to determine the pharmacokinetics and pharmacodynamics of Biligram in living organisms. Finally, studies are needed to determine the potential side effects of Biligram in living organisms.
Conclusion:
In conclusion, Biligram is a synthetic compound that has potential applications in various fields. It is synthesized through a novel synthesis method and has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy and neurodegenerative diseases. While Biligram has several advantages for lab experiments, its safety profile is not fully understood, and more studies are needed to determine its efficacy and potential side effects in living organisms.
合成方法
Biligram is synthesized through a novel method that involves the reaction of two organic compounds, benzaldehyde, and glycine. The reaction proceeds through a condensation reaction, which results in the formation of Biligram. The synthesis method is simple, cost-effective, and yields high purity Biligram.
科学研究应用
Biligram has been extensively studied for its potential applications in various fields. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. Biligram has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, Biligram has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
属性
CAS 编号 |
14317-18-1 |
|---|---|
产品名称 |
Biligram |
分子式 |
C32H44I6N4O17 |
分子量 |
1518.1 g/mol |
IUPAC 名称 |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C18H10I6N2O7.2C7H17NO5/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);2*4-13H,2-3H2,1H3/t;2*4-,5+,6+,7+/m.00/s1 |
InChI 键 |
HHFDMOXEMINUNX-VRWDCWMNSA-N |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
规范 SMILES |
CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
其他 CAS 编号 |
14317-18-1 |
同义词 |
3,3'-(diglycoloyldiimino)bis(2,4,6-triiodobenzoic acid) 1-deoxy-1-aminoglucitol Biligram meglumine ioglycamate methylglucamine ioglycamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





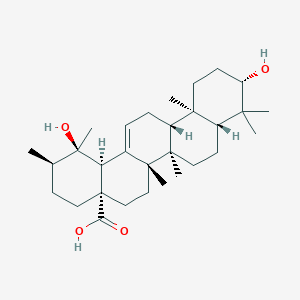
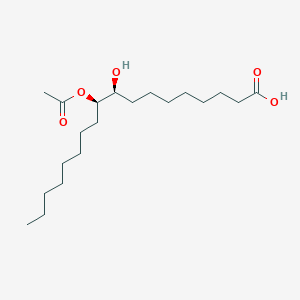
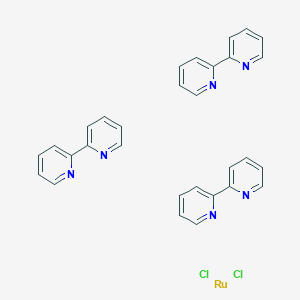

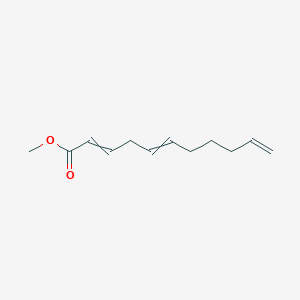
![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)
